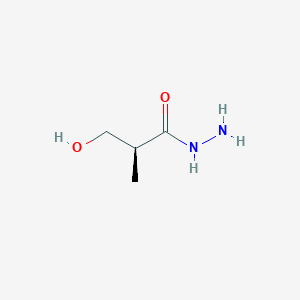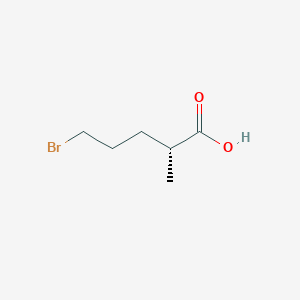
1-(3-methylphenyl)butane-2,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methylphenyl)butane-2,3-diol is an organic compound with the molecular formula C₁₂H₁₈O₂. It is a derivative of butane with a phenyl group substituted at the 3rd position of the butane chain and hydroxyl groups at the 2nd and 3rd carbon atoms of the butane chain. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Methylphenyl)butane-2,3-diol can be synthesized through several synthetic routes. One common method involves the reaction of 3-methylphenylmagnesium bromide (Grignard reagent) with butane-2,3-dione. The reaction is typically carried out in anhydrous ether under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure the efficient production of the compound.
化学反应分析
1-(3-Methylphenyl)butane-2,3-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: The compound can be reduced to form alcohols or alkanes. Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation. Reagents like nitric acid (HNO₃), sulfuric acid (H₂SO₄), and halogens (Cl₂, Br₂) are used in these reactions.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂CrO₄, acidic conditions
Reduction: LiAlH₄, H₂, catalysts (e.g., Pd/C)
Substitution: HNO₃, H₂SO₄, Cl₂, Br₂, Lewis acids (e.g., AlCl₃)
Major Products Formed:
Oxidation: 1-(3-Methylphenyl)butane-2,3-dione, 1-(3-Methylphenyl)butane-2,3-dicarboxylic acid
Reduction: this compound, 1-(3-Methylphenyl)butane
Substitution: 3-Nitro-1-(3-methylphenyl)butane-2,3-diol, 3-Sulfonyl-1-(3-methylphenyl)butane-2,3-diol, 3-Chloro-1-(3-methylphenyl)butane-2,3-diol
科学研究应用
1-(3-Methylphenyl)butane-2,3-diol has various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and inhibition. It may also be employed in the development of bioactive molecules.
Medicine: It has potential applications in drug discovery and development. Its derivatives may exhibit biological activity that can be explored for therapeutic purposes.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
作用机制
1-(3-Methylphenyl)butane-2,3-diol is structurally similar to other compounds such as 1-(2-methylphenyl)butane-2,3-diol and 1-(4-methylphenyl)butane-2,3-diol. These compounds differ in the position of the methyl group on the phenyl ring, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct properties and applications compared to its analogs.
相似化合物的比较
1-(2-Methylphenyl)butane-2,3-diol
1-(4-Methylphenyl)butane-2,3-diol
1-(3-Methylphenyl)ethanone
1-(3-Methylphenyl)propanol
This comprehensive overview provides a detailed understanding of 1-(3-Methylphenyl)butane-2,3-diol, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
1-(3-methylphenyl)butane-2,3-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-8-4-3-5-10(6-8)7-11(13)9(2)12/h3-6,9,11-13H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBZRVQRZDNYSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C(C)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1691698-50-6 |
Source


|
| Record name | 1-(3-methylphenyl)butane-2,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(E)-[(4-methoxyphenyl)methyl][(thiophen-2-yl)methylidene]amine](/img/structure/B6598878.png)
![tert-butyl4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidine-1-carboxylate](/img/structure/B6598886.png)


![ethyl[(isoquinolin-8-yl)methyl]amine](/img/structure/B6598906.png)



![2-(4-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid](/img/structure/B6598946.png)
